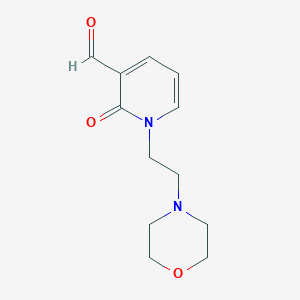

1-(2-Morpholinoethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde

Description

Properties

Molecular Formula |

C12H16N2O3 |

|---|---|

Molecular Weight |

236.27 g/mol |

IUPAC Name |

1-(2-morpholin-4-ylethyl)-2-oxopyridine-3-carbaldehyde |

InChI |

InChI=1S/C12H16N2O3/c15-10-11-2-1-3-14(12(11)16)5-4-13-6-8-17-9-7-13/h1-3,10H,4-9H2 |

InChI Key |

VWYQJZALOYVYRS-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CCN2C=CC=C(C2=O)C=O |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-Chloromethylpyridine Derivatives

A foundational intermediate for pyridine-based aldehydes is 2-chloromethylpyridine, which can be prepared by chlorination of 2-picoline under reflux conditions in halohydrocarbon solvents such as dichloromethane or 1,2-dichloroethane, with benzamide as an additive to control reaction conditions. The chlorinating agent used is typically trichloromethyl isocyanate added dropwise over one hour, followed by reflux at 40–90 °C for 2–3 hours. The product is isolated by filtration, washing, and solvent removal, yielding 2-chloromethylpyridine in 90–95% yield.

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | 2-Picoline, trichloromethyl isocyanate, benzamide, reflux in halohydrocarbon (CH2Cl2 or 1,2-dichloroethane) | 90–95 | Chloromethylation at 2-position |

Introduction of Morpholinoethyl Group

The morpholinoethyl substituent is typically introduced via nucleophilic substitution of the 2-chloromethylpyridine intermediate with morpholine or a morpholinoethyl amine derivative under basic conditions. Suitable bases include potassium carbonate or sodium carbonate in polar aprotic solvents such as dimethylformamide (DMF) or methanol. Heating facilitates the substitution reaction, yielding the 1-(2-morpholinoethyl)pyridine derivative.

Formation of the 2-Oxo-1,2-dihydropyridine Core

The 2-oxo functionality corresponds to a lactam structure on the dihydropyridine ring. This can be achieved by oxidation or cyclization reactions starting from pyridine derivatives or by direct synthesis of dihydropyridin-2-one intermediates. For example, reduction of 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one with catalytic hydrogenation or hydride reagents in suitable solvents yields the dihydropyridinone core.

Introduction of the 3-Carbaldehyde Group

Selective formylation at the 3-position of the dihydropyridine ring to install the aldehyde group can be achieved by controlled oxidation or by using formylation reagents such as Vilsmeier-Haack reagents or related electrophilic formylating agents. The reaction conditions require careful control to avoid over-oxidation or side reactions. The aldehyde group is sensitive and may require protection or immediate use in subsequent steps.

Representative Preparation Method (Summary)

| Step | Description | Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Chloromethylation of 2-picoline | 2-Picoline, trichloromethyl isocyanate, benzamide, reflux in CH2Cl2 or 1,2-dichloroethane, 40–90 °C, 2–3 h | 90–95% 2-chloromethylpyridine |

| 2 | Nucleophilic substitution with morpholine | Morpholine or 2-morpholinoethyl amine, K2CO3, DMF or MeOH, heating | High yield of morpholinoethyl derivative |

| 3 | Formation of 2-oxo-dihydropyridine core | Reduction or cyclization of pyridine derivatives, catalytic hydrogenation or hydride reagents | Efficient formation of lactam ring |

| 4 | Formylation at 3-position | Electrophilic formylation (e.g., Vilsmeier-Haack reagent), controlled temperature | Selective aldehyde installation |

Detailed Research Findings and Notes

- The chloromethylation step is critical and benefits from the use of benzamide as an additive to improve selectivity and yield.

- The choice of solvent and base in the nucleophilic substitution step affects the reaction rate and purity of the morpholinoethyl-substituted product.

- The 2-oxo group formation often involves reduction of nitro or other substituents on the pyridine ring, with catalysts such as Pd/C or Pt/C under hydrogen atmosphere or hydride reagents like sodium borohydride.

- Formylation requires mild conditions to prevent decomposition of the dihydropyridine ring and the morpholinoethyl substituent.

- Purification typically involves extraction, washing with saturated sodium carbonate or brine, drying over anhydrous sodium sulfate, and vacuum distillation or chromatography.

Chemical Reactions Analysis

Aldehyde-Specific Reactions

The carbaldehyde group at position 3 is the primary reactive site, enabling the following transformations:

Nucleophilic Addition Reactions

-

Schiff Base Formation : Reacts with primary amines to form imines (Schiff bases). For example, condensation with aniline derivatives under ethanol reflux yields stable imine derivatives .

-

Hydrazone Formation : Treatment with hydrazines generates hydrazones, which are intermediates for heterocyclic synthesis (e.g., pyrazole or triazole derivatives) .

Oxidation and Reduction

-

Oxidation : The aldehyde group can be oxidized to a carboxylic acid using KMnO₄ or CrO₃ under acidic conditions, forming 1-(2-morpholinoethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) or NaBH₄ reduces the aldehyde to a primary alcohol, yielding 3-(hydroxymethyl)-1-(2-morpholinoethyl)-1,2-dihydropyridin-2-one .

Multi-Component Reactions

The aldehyde participates in Hantzsch-like and Biginelli reactions to synthesize polyfunctionalized heterocycles:

Heterocyclic Ring Functionalization

The 1,2-dihydropyridin-2-one core undergoes selective modifications:

Electrophilic Substitution

-

Halogenation : Bromination at position 4 or 5 using N-bromosuccinimide (NBS) in DMF .

-

Nitration : Nitric acid in acetic anhydride introduces nitro groups at position 5 .

Cross-Coupling Reactions

-

Suzuki Coupling : Palladium-catalyzed coupling with arylboronic acids at position 4 yields biaryl derivatives .

Stability and Handling

-

Sensitivity : The aldehyde group is prone to air oxidation; storage under inert atmosphere (N₂/Ar) at 2–8°C is recommended .

-

Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in ethanol .

Pharmacological Relevance

Derivatives of this compound show potential as:

Scientific Research Applications

Anticonvulsant Activity

Research indicates that dihydropyridine derivatives, including 1-(2-Morpholinoethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde, exhibit anticonvulsant properties. In a study comparing various compounds, it was shown that certain dihydropyridine analogs had significant efficacy in reducing seizure activity in animal models. For example, the compound demonstrated a lower effective dose compared to standard anticonvulsants like valproic acid, indicating its potential as a therapeutic agent for epilepsy .

Cardioprotective Effects

The compound has been studied for its cardioprotective effects during ischemia-reperfusion injury. In experimental models, it was observed that dihydropyridine derivatives could mitigate cellular damage in cardiac tissues, suggesting their utility in treating conditions such as myocardial infarction . The mechanisms involved include modulation of calcium channels and reduction of oxidative stress.

Synthesis Techniques

The synthesis of this compound typically involves multi-step reactions starting from simpler pyridine derivatives. Various methodologies have been explored to enhance yield and purity, including microwave-assisted synthesis and solvent-free conditions .

Derivative Optimization

Recent studies have focused on optimizing the structure of this compound to enhance its pharmacological properties. Modifications at the morpholine moiety have been shown to influence the biological activity significantly. For instance, substituents on the morpholine ring can alter the compound's interaction with biological targets, thereby improving its efficacy against specific diseases .

In Vivo Studies

In vivo experiments have demonstrated that this compound can effectively reduce seizure frequency in animal models when administered at appropriate dosages. The pharmacokinetic profile suggests good bioavailability and a favorable safety margin .

Antimicrobial Properties

Emerging research has indicated that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. In comparative studies, certain derivatives showed minimum inhibitory concentrations (MICs) lower than those of established antibiotics, highlighting their potential as novel antimicrobial agents .

Summary of Findings

Mechanism of Action

The mechanism of action of 1-(2-Morpholinoethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

1-(Difluoromethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde

1-(3-(Dimethylamino)propyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde

- Molecular Formula : C₁₂H₁₇N₂O₂ (MW: 225.28 g/mol) .

- Key Features: The dimethylaminopropyl chain offers basicity and flexibility, enabling interactions with acidic biological targets. However, the tertiary amine may lead to faster metabolic clearance compared to the morpholino group’s cyclic structure.

- Applications : Primarily an intermediate in organic synthesis .

2-Oxo-1,2-dihydropyridine-3-carbaldehyde

- Molecular Formula: C₆H₅NO₂ (MW: 123.11 g/mol) .

- Key Features : The unsubstituted dihydropyridine core with an aldehyde group serves as a scaffold for derivatization. Its simplicity allows broad reactivity but lacks the pharmacokinetic advantages of bulkier substituents.

- Applications : A versatile building block for synthesizing pharmaceuticals or ligands .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent | Key Properties/Applications |

|---|---|---|---|---|

| This compound | C₁₃H₁₇N₂O₃ | 249.29 | Morpholinoethyl | Enhanced solubility, drug design |

| 1-(Difluoromethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde | C₇H₅F₂NO₂ | 175.12 | Difluoromethyl | Lipophilic, agrochemicals |

| 1-(3-(Dimethylamino)propyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde | C₁₂H₁₇N₂O₂ | 225.28 | Dimethylaminopropyl | Synthetic intermediate |

| 2-Oxo-1,2-dihydropyridine-3-carbaldehyde | C₆H₅NO₂ | 123.11 | None | Versatile scaffold |

Biological Activity

1-(2-Morpholinoethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde is a dihydropyridine derivative that has garnered attention for its potential biological activities, particularly in the context of cardiovascular health and neuropharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

This compound belongs to the class of dihydropyridines, which are known for their diverse pharmacological properties. The structural formula can be represented as follows:

Biological Activity Overview

The biological activities of this compound have been primarily investigated in the following areas:

- Cardioprotective Effects

- Anticonvulsant Activity

- Neuroprotective Properties

Cardioprotective Effects

Recent studies have demonstrated that dihydropyridine analogs exhibit significant cardioprotective effects. For instance, a related compound, PAK-200, was shown to reduce calcium overload in cardiomyocytes during ischemia and reperfusion. This effect was attributed to its ability to inhibit CFTR Cl⁻ channels, which are involved in the pathophysiology of ischemic heart conditions .

Table 1: Cardioprotective Effects of Dihydropyridine Analog PAK-200

| Parameter | Control (Vehicle) | PAK-200 (1 µM) |

|---|---|---|

| Mitochondrial Ca²⁺ Increase (%) | 159.7 ± 10.3 | 130.8 ± 2.5 |

| Cytoplasmic Ca²⁺ Increase (%) | Significant | Reduced |

The data indicates that PAK-200 significantly mitigates calcium overload, suggesting similar potential for this compound.

Anticonvulsant Activity

The anticonvulsant properties of dihydropyridine derivatives have also been explored. A study evaluated various compounds for their ability to inhibit neuronal voltage-sensitive sodium and calcium channels. The results indicated that certain derivatives exhibited promising anticonvulsant activity with effective dosages lower than standard treatments like valproic acid .

Table 2: Anticonvulsant Activity Comparison

| Compound | ED₅₀ (mg/kg) | Reference Drug (Valproic Acid) |

|---|---|---|

| 1-(2-Morpholinoethyl)-Dihydropyridine | X.X | 252.7 |

| Compound 4 | 62.14 | 252.7 |

Neuroprotective Properties

Neuroprotective effects have been observed in related compounds, suggesting potential applications in neurodegenerative diseases. For example, some dihydropyridines have shown inhibition of amyloid-beta aggregation and monoamine oxidase (MAO) activity, which are critical pathways in Alzheimer's disease .

Case Study: Neuroprotective Mechanism

A study investigating the neuroprotective mechanisms revealed that certain dihydropyridine derivatives could cross the blood-brain barrier effectively while maintaining low toxicity levels . This characteristic is crucial for developing therapeutic agents aimed at treating central nervous system disorders.

Q & A

Q. What are the established synthetic routes for 1-(2-Morpholinoethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde, and how can reaction conditions be optimized?

The compound can be synthesized via multistep protocols involving halogenation, coupling, and functional group modifications. For example, a related dihydropyridine synthesis uses bromination (Br₂ in CHCl₃, 12 h, rt) followed by Pd-catalyzed cross-coupling with arylboronic acids (e.g., K₂CO₃, Pd(OAc)₂, 100°C, 12 h) . Optimization may involve solvent selection (anhydrous DMF or toluene) and catalyst loading adjustments to improve yields.

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

Characterization typically involves ¹H/¹³C NMR, ESI-MS, and IR. For a structurally similar compound (1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid), ¹H NMR in DMSO-d₆ revealed distinct peaks at δ 8.42–8.36 ppm (pyridine protons) and δ 5.31 ppm (benzyl -CH₂), while ESI-MS confirmed the molecular ion (m/z = 402.2 for a related derivative) . Comparative analysis with computational NMR predictions is recommended to resolve ambiguities.

Q. What strategies enhance the solubility of this compound for in vitro assays?

Solubility can be improved using co-solvents (e.g., DMSO-water mixtures) or structural modifications. For example, morpholinoethyl substituents may increase hydrophilicity due to the morpholine ring’s polarity. Pre-formulation studies should assess pH-dependent solubility and stability in buffers like PBS .

Advanced Research Questions

Q. How can researchers evaluate the pharmacological potential of this compound, particularly in antimicrobial or cytotoxic contexts?

Bioactivity screening involves in vitro assays against bacterial/fungal strains (e.g., MIC determination via broth microdilution) or cancer cell lines (e.g., MTT assay on HCT116 or MCF-7 cells). Analogous compounds, such as 4-chloro-benzoyl derivatives, showed IC₅₀ values of 35–90 μg/mL against cancer cells, suggesting a template for structure-activity relationship (SAR) studies .

Q. How should contradictory data in biological activity studies be addressed?

Discrepancies may arise from assay conditions (e.g., serum content, incubation time) or compound stability. For example, sulfonamide derivatives exhibited variable antimicrobial efficacy depending on substituent electronegativity. Researchers should replicate assays under standardized conditions and validate results via orthogonal methods (e.g., flow cytometry for cytotoxicity) .

Q. What computational methods support SAR studies for this compound?

Molecular docking (e.g., AutoDock Vina) can predict binding affinities to targets like tyrosinase or cannabinoid receptors. For pyrazole derivatives, docking into tyrosinase active sites identified key hydrophobic interactions . MD simulations (GROMACS) further assess stability of ligand-receptor complexes over 100 ns trajectories.

Q. How does the morpholinoethyl substituent influence metabolic stability?

The morpholine group may reduce hepatic clearance by resisting cytochrome P450 oxidation. Comparative studies with non-morpholine analogs (e.g., ethyl or benzyl substituents) can clarify its role. In vitro microsomal assays (e.g., rat liver microsomes + NADPH) quantify metabolic half-lives .

Methodological Notes

- Synthesis Optimization : Monitor reaction progress via TLC/HPLC and employ scavengers (e.g., PPh₃) to suppress side reactions .

- Bioassay Design : Include positive controls (e.g., 5-fluorouracil for cytotoxicity) and validate results with triplicate replicates .

- Data Interpretation : Use cheminformatics tools (e.g., Schrödinger Suite) to correlate electronic properties (HOMO/LUMO) with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.